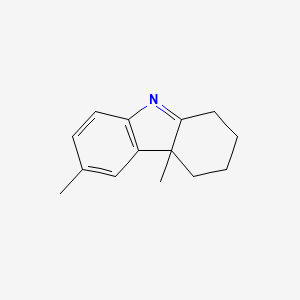
4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound includes a fused tricyclic system with two methyl groups at positions 4A and 6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4A-methyl-2,3,4,4A-tetrahydro-1H-carbazole with methylating agents can introduce the second methyl group at position 6 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups.
科学的研究の応用
4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
4A,9-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole: Similar structure with a methyl group at position 9 instead of 6.
4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole: Lacks the second methyl group at position 6.
6-Methyl-2,3,4,4A-tetrahydro-1H-carbazole: Similar structure with a single methyl group at position 6.
Uniqueness
4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole is unique due to the presence of two methyl groups at positions 4A and 6, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as increased stability or enhanced interaction with molecular targets.
特性
CAS番号 |
90897-91-9 |
|---|---|
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC名 |
4a,6-dimethyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C14H17N/c1-10-6-7-12-11(9-10)14(2)8-4-3-5-13(14)15-12/h6-7,9H,3-5,8H2,1-2H3 |
InChIキー |
VHGXFUUVSHRJSI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C3C2(CCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


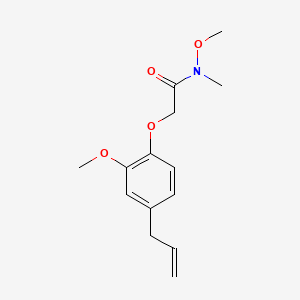
![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)


![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)

![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)
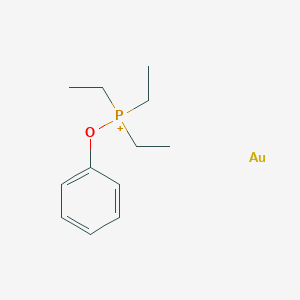
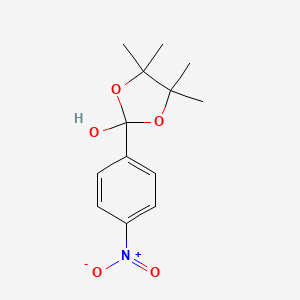
![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)

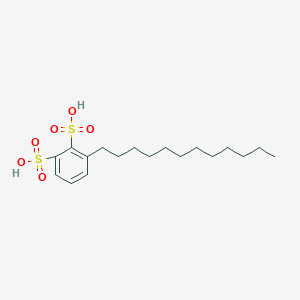

![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
